molecular formula C25H27N5O3S2 B14139729 N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 1210830-61-7

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No.: B14139729
CAS No.: 1210830-61-7
M. Wt: 509.6 g/mol
InChI Key: LZECSXFSHXNEEL-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[d]thiazole moiety, a tetrahydrocyclopenta[c]pyrazole ring, and a sulfamoyl-substituted benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]thiazole intermediate, followed by the formation of the tetrahydrocyclopenta[c]pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydrocyclopenta[c]pyrazole ring and sulfamoyl-substituted benzamide group may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzo[d]thiazole moiety, tetrahydrocyclopenta[c]pyrazole ring, and sulfamoyl-substituted benzamide group sets it apart from similar compounds, potentially leading to unique applications and mechanisms of action.

Properties

CAS No.

1210830-61-7

Molecular Formula

C25H27N5O3S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-[butyl(methyl)sulfamoyl]benzamide

InChI

InChI=1S/C25H27N5O3S2/c1-3-4-16-29(2)35(32,33)18-14-12-17(13-15-18)24(31)27-23-19-8-7-10-20(19)28-30(23)25-26-21-9-5-6-11-22(21)34-25/h5-6,9,11-15H,3-4,7-8,10,16H2,1-2H3,(H,27,31)

InChI Key

LZECSXFSHXNEEL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4

Origin of Product

United States

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